5-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

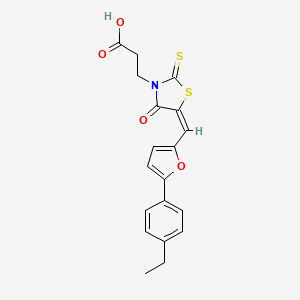

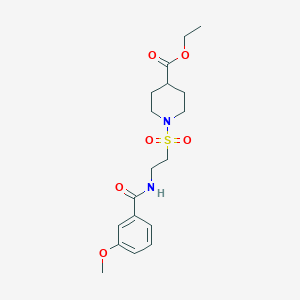

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as indazoles. Indazoles are characterized by a fused pyrrole and benzene ring, and this particular compound features additional structural complexity due to its tetrahydro and keto modifications.

Synthesis Analysis

The synthesis of related indazole compounds often involves the construction of the indazole ring system followed by functional group modifications. For instance, the synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, a positional isomer of the compound , was achieved through the conversion of diethyl 2-oxocyclohexane-1,4-dicarboxylate, demonstrating the ring formation's dependency on the reaction media . Although not directly related to the target compound, this synthesis provides insight into the potential strategies that could be employed for synthesizing ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, such as starting with a suitable cyclohexane derivative and then inducing ring closure to form the indazole system.

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, the structural and spectral characterization of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, can offer insights into the potential geometry and electronic properties of the indazole derivative . The indazole core is likely to influence the electronic distribution and potential hydrogen bonding patterns within the molecule.

Chemical Reactions Analysis

The reactivity of ethyl oxazole-4-carboxylate derivatives in various chemical reactions, such as palladium-catalyzed coupling reactions, provides a foundation for understanding how ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate might behave under similar conditions . These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds, which could be relevant for further functionalization of the indazole compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be inferred from related compounds. For example, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates suggest that the indazole derivative may also exhibit interesting optical properties, such as absorption and fluorescence, which could be explored for potential applications . Additionally, the antimicrobial assessment of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate indicates that the indazole derivative might also possess biological activity .

科学研究应用

合成和表征

5-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯在各种化合物的合成和表征中发挥着至关重要的作用。例如,它已被用于制备具有抗菌活性的新型含吲唑的恶二唑衍生物 (Ghelani, Khunt, & Naliapara, 2017)。此外,它与不同化合物(如氯乙酸乙酯)的反应导致形成多种酯,突出了其在化学反应中的多功能性 (Bonanomi & Palazzo, 1977)。

结构研究

该化合物在结构研究中发挥了重要作用。例如,它被合成并使用 X 射线衍射、IR、1H 和 13C NMR 光谱分析来了解其分子结构 (Marjani, 2013)。此类研究对于了解化合物的化学性质和潜在应用至关重要。

化学转化

5-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯参与各种化学转化。例如,其在特定条件下的异构化已被研究,提供了对反应机理和潜在合成应用的见解 (Collins & Tomkins, 1977)。

新型化合物的合成

该化合物在合成新的化学实体中的作用很显着。它已被用于创建手性 2-氨基烷基恶唑-4-羧酸酯,展示了其在生产复杂有机分子中的潜力 (Cox, Prager, & Svensson, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-oxo-1,4,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-5-6(13)3-4-8(7)11-12-9/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYAVWLOXMUJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)